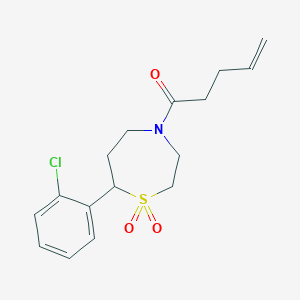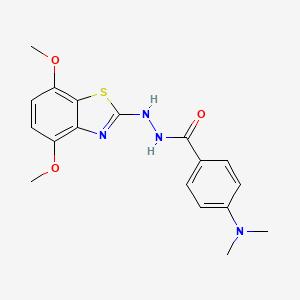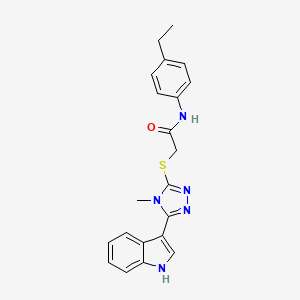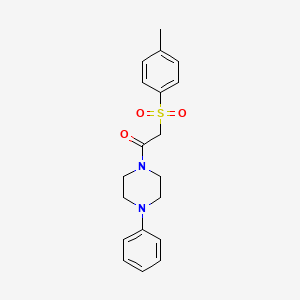![molecular formula C17H16N2O4S B2719189 1'-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448035-46-8](/img/structure/B2719189.png)
1'-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a pyrrolidine ring fused with a chroman and a pyridine sulfonyl group. The spirocyclic framework is of particular interest in medicinal chemistry due to its potential biological activities and structural diversity.
Mechanism of Action
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have varied biological activities .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing the biological activity of drug candidates .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach is the construction of the spirocyclic framework through cycloaddition reactions. For instance, a 1,3-dipolar cycloaddition can be employed to form the spiro[pyrrolidin-3,2’-oxindole] core . This reaction often involves the use of azomethine ylides and chalcones under specific conditions to achieve high yields and stereoselectivity .
Industrial Production Methods
Industrial production methods for such complex molecules often rely on scalable synthetic routes that can be optimized for yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency of these processes. detailed industrial methods specific to 1’-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one are not widely documented in the literature.
Chemical Reactions Analysis
Types of Reactions
1’-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.
Scientific Research Applications
1’-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds share a similar spirocyclic framework and have been studied for their biological activities.
Pyrrolidine-2,5-diones: These derivatives also feature a pyrrolidine ring and have been explored for their medicinal properties.
Pyrrolizines: Another class of compounds with a pyrrolidine core, known for their diverse biological activities.
Uniqueness
1’-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its combination of a pyridine sulfonyl group with a spirocyclic chroman-pyrrolidine framework. This unique structure provides distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1'-pyridin-3-ylsulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-15-10-17(23-16-6-2-1-5-14(15)16)7-9-19(12-17)24(21,22)13-4-3-8-18-11-13/h1-6,8,11H,7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRHZKSNOQCKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2719106.png)
![3-cyclopentyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2719108.png)


![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(trifluoromethyl)benzyl]piperidine-3-carboxamide](/img/structure/B2719112.png)
![N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2719113.png)

![1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2719115.png)
![tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate](/img/structure/B2719117.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2719121.png)
![N-(2-methylpropyl)-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2719126.png)


